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Hops (Humulus lupulus) are a cornerstone of modern brewing, providing bitterness, aroma, and
microbial stability to beer. The primary bittering compounds are derived from a class of
molecules known as alpha-acids, which are synthesized and stored in the lupulin glands of the
hop cone.[1][2] The alpha-acids are a mixture of five main analogs: humulone, cohumulone,
adhumulone, and the minor components prehumulone and posthumulone.[3] Of these,
humulone and cohumulone are the most abundant, with each typically comprising 20% to
50% of the total alpha-acid content, depending on the hop variety.[3] Adhumulone content is
generally more consistent across varieties, at about 10% to 15%.[3][4]

Cohumulone is a phloroglucinol derivative, differing from its more famous cousin, humulone,
only by the substitution of an isobutyryl side chain for an isovaleryl one.[1] While structurally
similar, cohumulone's role and the perception of its contribution to beer quality have been a
subject of significant research and debate for over half a century. This guide provides a detailed
history of cohumulone research, summarizing key findings, experimental methodologies, and
the evolution of its scientific understanding.
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Diagram 1. Typical Composition of Hop Alpha-Acids.

A Century of Research: Key Milestones and the
"Harshness" Debate

The scientific investigation into hop chemistry began in earnest in the early 20th century with
the establishment of dedicated research programs.[5] These centers, such as Wye College in
the UK (1904) and the USDA's program in Oregon (1930), laid the groundwork for
understanding the chemical constituents of hops and their impact on beer.[5][6]

A pivotal moment in cohumulone research occurred in 1972, when Dr. Lloyd Rigby presented
work suggesting that iso-cohumulone imparts a "harsher" and less pleasant bitterness to beer
compared to other iso-alpha-acids.[7] This assertion had a profound and lasting impact on the
brewing industry. For decades, brewers and hop breeders alike used the cohumulone
percentage as a key quality metric, often favoring varieties with low cohumulone levels for
producing beers with a "smoother" or "finer" bitterness.[4][7]

However, subsequent research has called Rigby's original conclusions into question.[7] Modern
studies suggest that the perceived harshness may not be an intrinsic quality of iso-

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b117531?utm_src=pdf-body-img
https://aeronautbrewing.wordpress.com/2021/01/06/the-story-of-hops-part-two-breeding-meets-science/
https://aeronautbrewing.wordpress.com/2021/01/06/the-story-of-hops-part-two-breeding-meets-science/
https://archiveswest.orbiscascade.org/ark:80444/xv71075
https://www.benchchem.com/product/b117531?utm_src=pdf-body
https://www.benchchem.com/product/b117531?utm_src=pdf-body
https://beermaverick.com/high-cohumulone-hops-myths-lists-opinions/
https://www.benchchem.com/product/b117531?utm_src=pdf-body
https://www.benchchem.com/product/b117531?utm_src=pdf-body
https://www.agraria.com.br/extranet_2016/uploads/AgromalteArquivo/diferenca_de_compostos_do_lupulo_por_variedade_-_ing.pdf
https://beermaverick.com/high-cohumulone-hops-myths-lists-opinions/
https://beermaverick.com/high-cohumulone-hops-myths-lists-opinions/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b117531?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

cohumulone itself. Instead, it may be a result of other physicochemical properties. Research
has shown that cohumulone has a higher isomerization rate and that its isomerized form
survives the pH drop during fermentation better than other alpha-acids.[1][7] This leads to a
higher final International Bitterness Unit (IBU) level in the finished beer for a given weight of
high-cohumulone hops, which could be perceived as harsher bitterness.[7] Indeed, sensory
studies on beers brewed to have identical measured IBU levels, but with differing cohumulone
contributions, have found no significant correlation between higher cohumulone and perceived
harshness.[7]
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Diagram 2. The Cohumulone "Harshness" Debate: A Historical View.

Physicochemical Properties and Brewing Impact

During the kettle boil, alpha-acids undergo a critical chemical transformation called
isomerization, which converts them into the more soluble and intensely bitter iso-alpha-acids.[8]
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[9] This reaction is fundamental to imparting bitterness to beer. Cohumulone isomerizes into

two forms: cis-isocohumulone and trans-isocohumulone.[9]

Cohumulone

pKa=4.7

Poorly soluble in wort

Kettle Boil
(Thermal Isomerization)

iso-Cohumulones
(cis- and trans-)

pKa = 3.0

Highly soluble & bitter
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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